molecular formula C6H3Cl2I B1583806 1,3-Dichloro-5-iodobenzene CAS No. 3032-81-3

1,3-Dichloro-5-iodobenzene

Cat. No.: B1583806
CAS No.: 3032-81-3
M. Wt: 272.89 g/mol
InChI Key: AATPRMRVLQZEHB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-iodobenzene is an organic compound with the molecular formula C6H3Cl2I. It is a halogenated derivative of benzene, where two chlorine atoms and one iodine atom are substituted on the benzene ring. This compound is known for its utility in various chemical reactions and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-iodobenzene can be synthesized through several methods. One common method involves the diazotization of 3,5-dichloroaniline followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-iodobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-iodobenzene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in coupling reactions, the compound acts as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical transformations, making it valuable in synthetic chemistry .

Properties

IUPAC Name

1,3-dichloro-5-iodobenzene
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InChI

InChI=1S/C6H3Cl2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPRMRVLQZEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
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DSSTOX Substance ID

DTXSID4062800
Record name 3,5-Dichloroiodobenzene
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Molecular Weight

272.89 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 1,3-Dichloro-5-iodobenzene
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CAS No.

3032-81-3
Record name 1,3-Dichloro-5-iodobenzene
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Record name 3,5-Dichloroiodobenzene
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Record name 1,3-Dichloro-5-iodobenzene
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Record name Benzene, 1,3-dichloro-5-iodo-
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Record name 3,5-Dichloroiodobenzene
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Record name 1,3-dichloro-5-iodobenzene
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Record name 3,5-DICHLOROIODOBENZENE
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Synthesis routes and methods

Procedure details

The Grignard reagent of 3,5-dichlorophenyl iodide was prepared by the reaction of 20.0 grams (0.073 mole) of 3,5-dichlorophenyl iodide and 1.8 grams (0.073 mole) of magnesium turnings in 350 mL of diethyl ether. The reaction mixture was heated at reflux for about three hours and then allowed to cool to ambient temperature. To the Grignard reagent, with stirring, was added dropwise during a 15 minute period a solution of 8.4 mL (0.073 mole) of 5-oxohexanenitrile in 25 mL of diethyl ether. The exothermic reaction caused the reaction mixture temperature to rise to about 30° C. Upon completion of addition, the reaction mixture was stirred for one hour and then was poured into 400 mL of water. The mixture was made acidic with about 80 mL of aqueous 2N hydrochloric acid and extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chroma-tography on silica gel, using 5% diethyl ether in methylene chloride as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 8.4 grams of 5-hydroxy-5-(3,5-dichlorophenyl)hexanenitrile. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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